molecular formula C18H13ClN2O2S2 B14006285 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one CAS No. 77204-01-4

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B14006285
CAS No.: 77204-01-4
M. Wt: 388.9 g/mol
InChI Key: MGCAUPSAQRUCKT-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone moieties. Thiazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 4-chlorophenyl and 2-hydroxyphenyl groups further enhances the compound’s potential biological activities.

Preparation Methods

The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity.

Chemical Reactions Analysis

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiazolidinone rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one involves its interaction with various molecular targets and pathways. The thiazole and thiazolidinone rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one include other thiazole and thiazolidinone derivatives. These compounds share similar structural features and biological activities. the presence of the 4-chlorophenyl and 2-hydroxyphenyl groups in 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)thiazolidin-4-one makes it unique and potentially more potent in certain applications .

Properties

CAS No.

77204-01-4

Molecular Formula

C18H13ClN2O2S2

Molecular Weight

388.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13ClN2O2S2/c19-12-7-5-11(6-8-12)14-9-25-18(20-14)21-16(23)10-24-17(21)13-3-1-2-4-15(13)22/h1-9,17,22H,10H2

InChI Key

MGCAUPSAQRUCKT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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